molecular formula C18H18FN3S2 B10970111 3-[(2-fluorobenzyl)sulfanyl]-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole

3-[(2-fluorobenzyl)sulfanyl]-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole

Cat. No.: B10970111
M. Wt: 359.5 g/mol
InChI Key: USTDKUVAKCUPAJ-UHFFFAOYSA-N
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Description

2-FLUOROBENZYL [4-METHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic compound that features a combination of fluorobenzyl, methyl, tetrahydrobenzothiophene, and triazolyl groups

Preparation Methods

The synthesis of 2-FLUOROBENZYL [4-METHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the tetrahydrobenzothiophene moiety: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the fluorobenzyl group: This can be done using a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the triazole derivative.

    Final assembly: The final step involves the formation of the sulfide linkage, which can be achieved through a thiolation reaction using a suitable thiol reagent.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-FLUOROBENZYL [4-METHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Coupling Reactions:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-FLUOROBENZYL [4-METHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, potentially leading to the discovery of new biological pathways or targets.

Mechanism of Action

The mechanism of action of 2-FLUOROBENZYL [4-METHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interaction with its target.

Comparison with Similar Compounds

Similar compounds to 2-FLUOROBENZYL [4-METHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE include:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and applications. The uniqueness of 2-FLUOROBENZYL [4-METHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18FN3S2

Molecular Weight

359.5 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,2,4-triazole

InChI

InChI=1S/C18H18FN3S2/c1-22-17(14-11-23-16-9-5-3-7-13(14)16)20-21-18(22)24-10-12-6-2-4-8-15(12)19/h2,4,6,8,11H,3,5,7,9-10H2,1H3

InChI Key

USTDKUVAKCUPAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2F)C3=CSC4=C3CCCC4

Origin of Product

United States

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